1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14985369
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O5 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H24N2O5/c1-11-8-15(26-3)18-12(2)14(20(25)27-16(18)9-11)10-17(23)22-6-4-13(5-7-22)19(21)24/h8-9,13H,4-7,10H2,1-3H3,(H2,21,24) |
| Standard InChI Key | LFLQFVUZTOEYQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC(CC3)C(=O)N)C)C(=C1)OC |
Introduction
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound that integrates a chromenone moiety with a piperidine structure. The chromenone part of the molecule is a type of coumarin, which is known for its diverse biological activities and chemical reactivity . This compound features a methoxy group, an acetyl group, and a carboxamide group, contributing to its potential biological activity and chemical properties.
Synthesis and Chemical Reactions
The synthesis of compounds similar to 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. These reactions often require careful control of conditions to ensure the formation of the desired functional groups and molecular structure.
Synthesis Steps
-
Starting Materials: The synthesis may begin with a chromenone derivative, such as 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl, which is then modified to introduce the acetyl and carboxamide groups.
-
Acetylation: Introduction of the acetyl group to form the acetyl derivative.
-
Amidation: Conversion of the carboxylic acid group to a carboxamide group by reaction with an amine.
Biological Activity Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume